1-(2-Bromo-4-methylphenyl)ethan-1-amine 1-(2-Bromo-4-methylphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515609
InChI: InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(C)N)Br
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol

1-(2-Bromo-4-methylphenyl)ethan-1-amine

CAS No.:

Cat. No.: VC13515609

Molecular Formula: C9H12BrN

Molecular Weight: 214.10 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-methylphenyl)ethan-1-amine -

Specification

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
IUPAC Name 1-(2-bromo-4-methylphenyl)ethanamine
Standard InChI InChI=1S/C9H12BrN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3
Standard InChI Key UOEHGGOUIGMJPK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)N)Br
Canonical SMILES CC1=CC(=C(C=C1)C(C)N)Br

Introduction

1-(2-Bromo-4-methylphenyl)ethan-1-amine is an organic compound featuring a phenyl ring with bromine and methyl substitutions at the second and fourth positions, respectively. It is attached to an ethan-1-amine backbone, making it a derivative of phenylethylamine. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential applications.

Synthetic Routes

Several synthetic approaches can be employed to produce 1-(2-Bromo-4-methylphenyl)ethan-1-amine. These methods often involve techniques such as refluxing or microwave-assisted synthesis to optimize yield and purity. Common reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Potential Applications

1-(2-Bromo-4-methylphenyl)ethan-1-amine has potential applications in several fields:

  • Medicinal Chemistry: Its unique substitution pattern and functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for drug development.

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Methylphenyl)ethan-1-amineLacks bromine substitutionSimpler structure with different reactivity
2-Bromo-N,N-dimethylphenylacetamideContains dimethyl substitutionsIncreased steric hindrance affecting reactivity
2-Bromo-N-(4-methylphenyl)propanamideContains an amide functional groupDifferent functional group leading to distinct properties
1-(3-Bromo-4-methylphenyl)ethan-1-amineBromine at a different positionVariations in biological activity due to substitution pattern

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